(Cyclopropylcarbamoyl)(phenyl)methyl 3,5-dimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopropylcarbamoyl)(phenyl)methyl 3,5-dimethylbenzoate is an organic compound that features a unique combination of functional groups, including a cyclopropylcarbamoyl group, a phenyl group, and a 3,5-dimethylbenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylcarbamoyl)(phenyl)methyl 3,5-dimethylbenzoate typically involves multi-step organic reactionsThe cyclopropylcarbamoyl group can then be introduced via a nucleophilic substitution reaction using cyclopropylamine and appropriate coupling reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: (Cyclopropylcarbamoyl)(phenyl)methyl 3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the phenyl or cyclopropyl groups with other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(Cyclopropylcarbamoyl)(phenyl)methyl 3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and conductivity .
Wirkmechanismus
The mechanism of action of (Cyclopropylcarbamoyl)(phenyl)methyl 3,5-dimethylbenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
(Cyclopropylcarbamoyl)(phenyl)methyl benzoate: Similar structure but lacks the 3,5-dimethyl groups.
(Cyclopropylcarbamoyl)(phenyl)methyl 4-methylbenzoate: Contains a single methyl group on the benzoate moiety.
(Cyclopropylcarbamoyl)(phenyl)methyl 3,4-dimethylbenzoate: Methyl groups are positioned differently on the benzoate ring
Uniqueness: (Cyclopropylcarbamoyl)(phenyl)methyl 3,5-dimethylbenzoate is unique due to the specific positioning of the methyl groups on the benzoate ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer distinct properties and advantages in various applications compared to similar compounds .
Eigenschaften
Molekularformel |
C20H21NO3 |
---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
[2-(cyclopropylamino)-2-oxo-1-phenylethyl] 3,5-dimethylbenzoate |
InChI |
InChI=1S/C20H21NO3/c1-13-10-14(2)12-16(11-13)20(23)24-18(15-6-4-3-5-7-15)19(22)21-17-8-9-17/h3-7,10-12,17-18H,8-9H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
ZZMLDLZOTJOHFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)OC(C2=CC=CC=C2)C(=O)NC3CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.